molecular formula C36H64N6O8 B604941 {2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester CAS No. 1807521-06-7

{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

Katalognummer B604941
CAS-Nummer: 1807521-06-7
Molekulargewicht: 708.94
InChI-Schlüssel: CUDDHCKPZHRECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound you’re asking about, “{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester”, is a complex organic molecule. It seems to contain multiple tert-butoxycarbonylamino-ethyl groups, which are commonly used in organic chemistry as protecting groups for amines .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds. This can be achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to batch processes .

Wissenschaftliche Forschungsanwendungen

    Cancer Therapy

    • PROTACs can be designed to degrade proteins that are overexpressed or mutated in cancer cells, potentially leading to the selective killing of these cells .
    • Experimental procedures would involve the design and synthesis of PROTACs targeting specific cancer-related proteins, followed by in vitro and in vivo testing of these compounds .
    • Outcomes could include the reduction in viability of cancer cells and the shrinkage of tumors in animal models .

    Neurodegenerative Disorders

    • PROTACs could be used to degrade proteins that form toxic aggregates in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
    • Experimental procedures would involve the design and synthesis of PROTACs targeting these aggregation-prone proteins, followed by testing in cellular and animal models of these diseases .
    • Outcomes could include the reduction in protein aggregates and improvement in cellular and animal model phenotypes .

    Infectious Diseases

    • PROTACs could be used to degrade host proteins that are exploited by pathogens, potentially inhibiting the ability of these pathogens to infect host cells .
    • Experimental procedures would involve the design and synthesis of PROTACs targeting these host proteins, followed by testing in cellular and animal models of infection .
    • Outcomes could include the reduction in pathogen infectivity and improvement in disease symptoms in animal models .

    Cancer Therapy

    • PROTACs can be designed to degrade proteins that are overexpressed or mutated in cancer cells, potentially leading to the selective killing of these cells .
    • Experimental procedures would involve the design and synthesis of PROTACs targeting specific cancer-related proteins, followed by in vitro and in vivo testing of these compounds .
    • Outcomes could include the reduction in viability of cancer cells and the shrinkage of tumors in animal models .

    Neurodegenerative Disorders

    • PROTACs could be used to degrade proteins that form toxic aggregates in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
    • Experimental procedures would involve the design and synthesis of PROTACs targeting these aggregation-prone proteins, followed by testing in cellular and animal models of these diseases .
    • Outcomes could include the reduction in protein aggregates and improvement in cellular and animal model phenotypes .

    Infectious Diseases

    • PROTACs could be used to degrade host proteins that are exploited by pathogens, potentially inhibiting the ability of these pathogens to infect host cells .
    • Experimental procedures would involve the design and synthesis of PROTACs targeting these host proteins, followed by testing in cellular and animal models of infection .
    • Outcomes could include the reduction in pathogen infectivity and improvement in disease symptoms in animal models .

Eigenschaften

IUPAC Name

tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDDHCKPZHRECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.